![molecular formula C15H9F5O4 B055163 Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate CAS No. 117823-02-6](/img/structure/B55163.png)
Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate (PPHA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPHA is a derivative of pentafluorophenol and is synthesized through the reaction of pentafluorophenol with 4-(hydroxymethyl)phenoxyacetic acid.
Mecanismo De Acción
The mechanism of action of Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate is not fully understood, but it is believed to act as a nucleophile in various reactions due to the presence of the hydroxyl group and the carboxylic acid moiety. This compound can also form hydrogen bonds with other molecules, which can affect its reactivity and binding properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are important in neurological and metabolic processes. This compound has also been shown to have antioxidant properties and can scavenge free radicals in vitro. However, the physiological effects of this compound in vivo are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate in lab experiments is its high yield and purity. This compound is also stable under various conditions, making it suitable for long-term storage and transportation. However, the limitations of this compound include its high cost and limited availability, which can hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the use of Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate in scientific research, including its application as a fluorescent probe for imaging studies, its use as a ligand for the synthesis of metal complexes, and its potential as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action and physiological effects of this compound, as well as to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate can be synthesized through the reaction of pentafluorophenol with 4-(hydroxymethyl)phenoxyacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces this compound as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate has been used in various scientific research applications, including as a coupling reagent for peptide synthesis, a crosslinking agent for protein modification, and a fluorescent probe for imaging studies. This compound has also been used as a ligand for the synthesis of metal complexes and as a precursor for the synthesis of other functionalized compounds.
Propiedades
| 117823-02-6 | |
Fórmula molecular |
C15H9F5O4 |
Peso molecular |
348.22 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C15H9F5O4/c16-10-11(17)13(19)15(14(20)12(10)18)24-9(22)6-23-8-3-1-7(5-21)2-4-8/h1-4,21H,5-6H2 |
Clave InChI |
RNDGMZGCHFIOMK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CO)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
C1=CC(=CC=C1CO)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


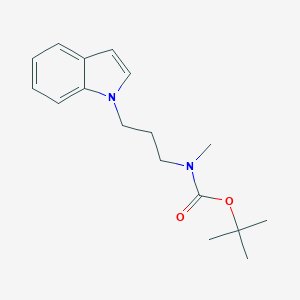

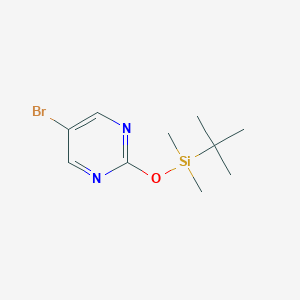

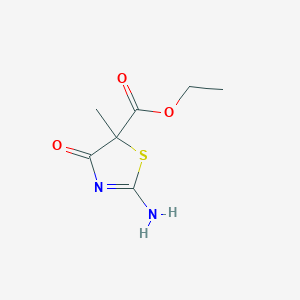
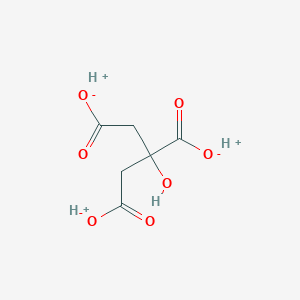
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
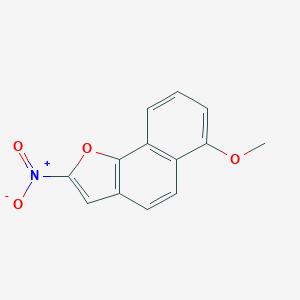


![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
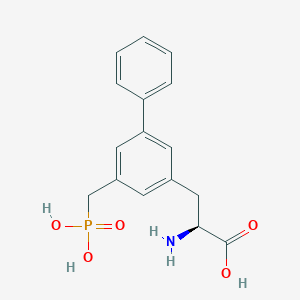
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)

